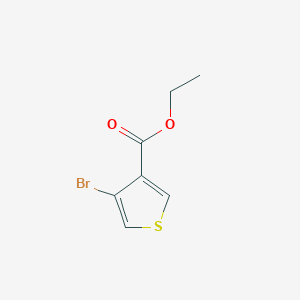

Ethyl 4-bromothiophene-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-bromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARLHLAYBCZHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromothiophene 3 Carboxylate

Direct Bromination Approaches

Direct bromination of a pre-existing ethyl thiophene-3-carboxylate scaffold or its precursors represents a common strategy for the synthesis of the title compound. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Bromination of Ethyl Thiophene-3-carboxylate Precursors

The bromination of thiophene (B33073) and its derivatives is a well-established electrophilic aromatic substitution reaction. Thiophene itself readily reacts with bromine, often in the presence of a catalyst such as iron, to yield 2-bromothiophene (B119243) as the major product due to the high reactivity of the α-positions. vaia.com However, achieving substitution at the 4-position in a 3-substituted thiophene requires careful consideration of the directing effects of the substituent and the reaction conditions. For instance, the bromination of thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) has been reported. researchgate.net

Regioselective Bromination Strategies

To achieve the desired 4-bromo substitution pattern on a thiophene-3-carboxylate, regioselective strategies are crucial. The electron-withdrawing nature of the carboxylate group at the 3-position deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 5-position and to a lesser extent, the 2-position. Therefore, direct bromination of ethyl thiophene-3-carboxylate would not typically yield the 4-bromo isomer as the major product.

However, research into the bromination of related thiophene derivatives offers insights into achieving regiocontrol. For example, the bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to selectively occur at the 4-position when conducted in the presence of a large excess of aluminum(III) chloride, a method referred to as "catalyst swamping conditions". thieme-connect.com This approach can afford the corresponding 4-bromo derivatives in excellent yields of 90-95% when carried out in chlorinated solvents at low temperatures (0-5 °C). thieme-connect.com While not directly applied to ethyl thiophene-3-carboxylate in the cited literature, this methodology highlights a potential strategy for achieving the desired regioselectivity.

Lithiation and Quenching Reactions

The use of organolithium chemistry provides a powerful alternative for the regioselective synthesis of substituted thiophenes. This approach typically involves the generation of a specific lithiated thiophene intermediate followed by quenching with a suitable electrophile.

Lithiation of Dibromothiophene Derivatives

A key strategy for synthesizing Ethyl 4-bromothiophene-3-carboxylate involves the selective lithiation of a dibrominated thiophene precursor. Specifically, 3,4-dibromothiophene (B32776) can be used as the starting material. The greater reactivity of the α-bromine atom towards lithium-halogen exchange allows for the regioselective formation of a 3-bromo-4-lithiothiophene intermediate. This type of selective lithiation is a known phenomenon in thiophene chemistry, where α-protons and α-halogens are more readily exchanged than their β-counterparts. orgsyn.orgscispace.com

One reported method involves the reaction of 3,4-dibromothiophene with one equivalent of a Grignard reagent, such as isopropyl magnesium chloride, to generate the corresponding 4-bromo-3-thienylmagnesium chloride. This organometallic intermediate is then ready for reaction with an appropriate electrophile.

Quenching with Alkyl Chloroformates for Carboxylate Formation

Following the generation of the 3-bromo-4-lithiothiophene or its Grignard equivalent, the introduction of the carboxylate group is achieved by quenching the organometallic species with an alkyl chloroformate. The reaction of the organometallic intermediate with ethyl chloroformate results in the formation of the desired product, this compound. This reaction is a general and efficient method for the formation of esters from organometallic reagents and chloroformates. organic-chemistry.orgresearchgate.net

Multi-step Synthetic Routes

Beyond the direct functionalization approaches, this compound can also be synthesized as part of a multi-step sequence, often starting from more readily available thiophene precursors. These routes offer flexibility in introducing various substituents onto the thiophene ring.

One such multi-step synthesis begins with 3,4-dibromothiophene. As described previously, this starting material can be converted to this compound. This bromoester can then serve as an intermediate for further transformations. For example, it can undergo a Molander reaction with potassium vinyltrifluoroborate in the presence of a palladium catalyst to produce ethyl 4-vinylthiophene-3-carboxylate. Subsequent hydrogenation of the vinyl group yields ethyl 4-ethylthiophene-3-carboxylate. This intermediate can then be brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). While this particular sequence leads to a different final product, the initial steps to form and utilize this compound highlight its role as a key intermediate in more complex syntheses.

Another potential multi-step route involves the synthesis of 4-bromothiophene-3-carboxylic acid, followed by esterification. The carboxylic acid can be prepared from 3,4-dibromothiophene via lithiation and carboxylation with carbon dioxide. The subsequent esterification with ethanol (B145695), typically under acidic conditions (Fischer esterification) or using coupling agents, would yield the final product. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukorganic-chemistry.org

Interactive Data Table: Synthetic Reactions for this compound and Related Compounds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 5-alkylthiophene-2-carboxylates | 1. AlCl₃ (2.5 equiv), CH₂Cl₂ 2. Br₂, 0-5 °C | Ethyl 5-alkyl-4-bromothiophene-2-carboxylates | 90-95 | thieme-connect.com |

| 3,4-Dibromothiophene | 1. i-PrMgCl 2. Ethyl chloroformate | This compound | Not specified | Video Abstract |

| Thiophene-3-carboxylic acid | NBS | Brominated thiophene-3-carboxylic acid | Not specified | researchgate.net |

| 2,3,5-Tribromothiophene | Zn, Acetic Acid | 3-Bromothiophene | 80 | scispace.com |

Strategies from 3,4-Dibromothiophene

A key strategy for the synthesis of this compound begins with the commercially available starting material, 3,4-dibromothiophene. youtube.com This approach leverages the differential reactivity of the bromine atoms on the thiophene ring. The process involves a selective metal-halogen exchange followed by carboxylation.

The synthetic sequence can be outlined as follows:

Selective Monometalation : 3,4-Dibromothiophene is treated with one equivalent of a Grignard reagent, such as isopropyl magnesium chloride. This selectively replaces one of the bromine atoms with a magnesium chloride group, forming 4-bromothiophene-3-yl magnesium chloride. youtube.com

Carboxylation : The resulting Grignard reagent is then reacted with ethyl chloroformate. This introduces an ethyl carboxylate group at the 3-position of the thiophene ring, yielding the target compound, this compound. youtube.com

This method is part of a longer synthetic route towards more complex molecules, such as 5-cyano-4-ethylthiophene-3-carboxylic acid, demonstrating the utility of this compound as an intermediate. youtube.com

| Reaction Step | Reagents | Product |

| Monometalation | 3,4-Dibromothiophene, Isopropyl magnesium chloride | 4-Bromothiophene-3-yl magnesium chloride |

| Carboxylation | 4-Bromothiophene-3-yl magnesium chloride, Ethyl chloroformate | This compound |

Sequential Functionalization Protocols

Sequential functionalization offers a versatile approach to constructing polysubstituted thiophenes. While a specific protocol for this compound is not detailed in the provided literature, general principles of sequential C-H functionalization can be applied. These methods often rely on the use of directing groups to control the regioselectivity of the reactions. For a precursor like 4-bromothiophene-3-carboxylic acid, the carboxylic acid group itself can act as a directing group to guide further substitutions before being esterified to the ethyl ester.

Analogous Synthetic Pathways and Their Adaptability

The synthesis of isomers and analogs of this compound provides valuable insights into the chemical behavior of substituted thiophenes. By comparing these pathways, the influence of the substituent positions on the synthetic strategy becomes evident.

Comparison with Synthesis of Ethyl 5-bromothiophene-3-carboxylate

Ethyl 5-bromothiophene-3-carboxylate is an isomer of the title compound. While specific synthetic details are sparse in the provided results, its preparation would likely start from a different set of precursors, for instance, 2,4-dibromothiophene, following a similar logic of selective metalation and carboxylation. The different positioning of the bromine and ester groups influences the electronic properties and subsequent reactivity of the molecule.

Insights from Ethyl 2,5-dibromothiophene-3-carboxylate Synthesis

Ethyl 2,5-dibromothiophene-3-carboxylate is a dibrominated analog that serves as a building block for polymer semiconductors. ossila.com The presence of two bromine atoms at the alpha-positions of the thiophene ring makes it highly suitable for cross-coupling reactions. The carboxylate group at the 3-position acts as an electron-withdrawing group, modulating the electron density of the thiophene ring. ossila.com This compound is often used in the synthesis of medium to low bandgap polymers like PTQ2 and PBDB-TF-T1. ossila.com

| Compound | Key Structural Features | Primary Application |

| This compound | Bromo at C4, Ester at C3 | Synthetic Intermediate |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Bromo at C2 & C5, Ester at C3 | Monomer for Polymer Semiconductors ossila.com |

Relevance of 2-ethylhexyl 5-bromothiophene-2-carboxylate Synthesis

The synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate offers a well-documented example of esterification and subsequent functionalization of a brominated thiophene carboxylic acid. mdpi.comnih.gov The synthesis starts from commercially available 5-bromothiophene-2-carboxylic acid. mdpi.com

The key synthetic steps are:

Steglich Esterification : 5-Bromothiophene-2-carboxylic acid is reacted with 2-ethylhexanol. mdpi.com This reaction is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758) (DCM) to yield 2-ethylhexyl 5-bromothiophene-2-carboxylate with a 72% yield. mdpi.com

Suzuki Cross-Coupling : The resulting ester can then be further functionalized. For example, it can undergo a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids to produce a library of 5-arylthiophene-2-carboxylates. mdpi.com

This pathway highlights a common and efficient method for creating thiophene-based esters and demonstrates the utility of the bromo-substituent as a handle for C-C bond formation. mdpi.com The choice of the 2-ethylhexyl group over a simple ethyl group is often to improve solubility in organic solvents, a common requirement for materials used in organic electronics.

| Starting Material | Reaction | Reagents | Product | Yield |

| 5-Bromothiophene-2-carboxylic acid | Steglich Esterification | 2-ethylhexanol, DCC, DMAP, DCM | 2-ethylhexyl 5-bromothiophene-2-carboxylate | 72% mdpi.com |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 2-ethylhexyl 5-arylthiophene-2-carboxylates | 60.1-79.1% mdpi.com |

Reactivity and Transformational Chemistry of Ethyl 4 Bromothiophene 3 Carboxylate

Cross-Coupling Reactions

The presence of the bromine atom at the 4-position and an electron-withdrawing ester group at the 3-position of the thiophene (B33073) ring makes Ethyl 4-bromothiophene-3-carboxylate an excellent substrate for numerous metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating substituted thiophene derivatives, which are key components in materials science and medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.orgmdpi.com It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. libretexts.orgmdpi.com

This compound readily undergoes palladium-catalyzed Suzuki-Miyaura reactions with various aryl and heteroaryl boronic acids to yield 4-aryl- and 4-heteroarylthiophene-3-carboxylates. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. wikipedia.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide array of functional groups on the boronic acid coupling partner, including both electron-donating and electron-withdrawing substituents. wikipedia.orgnih.gov

For instance, the coupling of substituted bromothiophenes bearing ester functionalities has been successfully demonstrated with a variety of aryl and heteroaryl boronic acids. wikipedia.orgnih.govnih.gov These reactions provide a direct route to complex biaryl and heteroaryl-aryl structures that are of significant interest in various fields of chemical research.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Ethyl 4-phenylthiophene-3-carboxylate | 33-46 | wikipedia.org |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Ethyl 4-(4-methoxyphenyl)thiophene-3-carboxylate | 33-46 | wikipedia.org |

| 3 | 4-Fluorophenylboronic acid | Pd-CataCXium A-G3 | TMSOK | 1,4-Dioxane | Ethyl 4-(4-fluorophenyl)thiophene-3-carboxylate | Good | nih.gov |

| 4 | 3-Pyridylboronic ester | Pd-CataCXium A-G3 | TMSOK | 1,4-Dioxane | Ethyl 4-(pyridin-3-yl)thiophene-3-carboxylate | Good | nih.gov |

The Suzuki-Miyaura reaction is compatible with both organoboronic acids and their corresponding esters, such as pinacol (B44631) esters. mdpi.comnih.gov Organotrifluoroborate salts have also emerged as effective coupling partners. nih.gov The choice between a boronic acid and its ester can influence reaction outcomes, with esters sometimes offering enhanced stability or solubility. nih.gov For instance, anhydrous cross-coupling conditions using neopentyl heteroarylboronic esters and a soluble base like potassium trimethylsilanolate (TMSOK) have been developed for challenging heteroaryl-heteroaryl couplings. nih.gov These methods are particularly useful for substrates that may be sensitive to the aqueous basic conditions often employed in traditional Suzuki-Miyaura reactions. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination from the Pd(II) complex to form the C-C bond of the product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the efficiency and selectivity of the reaction. scilit.com Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, can enhance the rate of both oxidative addition and reductive elimination, allowing for the coupling of less reactive or sterically hindered substrates. nih.gov In the context of 3,4-disubstituted thiophenes, the electronic nature of the substituents can influence the reactivity of the C-Br bond. The electron-withdrawing ester group at the 3-position of this compound activates the C-Br bond at the 4-position towards oxidative addition.

Other Metal-Catalyzed Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions are also applicable to this compound, offering alternative pathways to functionalized thiophenes.

The Stille coupling involves the reaction of an organohalide with an organotin reagent (organostannane), catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.org The mechanism of the Stille coupling is similar to that of the Suzuki reaction, proceeding through an oxidative addition-transmetalation-reductive elimination cycle. wikipedia.org

The Stille coupling is particularly useful for the synthesis of conjugated polymers and complex molecules where the Suzuki coupling may be less effective. For example, the synthesis of thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) derivatives, which are important materials in organic electronics, often utilizes Stille coupling. libretexts.org These syntheses can start from 3,4-dibromothiophene (B32776), a close relative of this compound. libretexts.org The reaction involves the coupling of the dibromothiophene with distannyl compounds, followed by further chemical transformations. libretexts.org This demonstrates the applicability of Stille coupling to brominated thiophenes with functional groups at the 3- and 4-positions, suggesting that this compound would be a suitable substrate for such transformations.

| Entry | Organostannane | Catalyst | Solvent | Product Type | Reference |

| 1 | Distannylthiophene | Pd(PPh₃)₄ | DMF | Thiophene-containing polymer | |

| 2 | Aryl stannane | Pd(PPh₃)₄ | Toluene | 4-Arylthiophene derivative | wikipedia.org |

| 3 | Vinyl stannane | Pd(PPh₃)₄ | THF | 4-Vinylthiophene derivative | wikipedia.org |

Negishi Coupling and its Limitations

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. wikipedia.org This reaction is noted for its high functional group tolerance and the increased reactivity of organozinc reagents compared to other organometallics, which often leads to faster reaction times. wikipedia.org For a substrate like this compound, a Negishi coupling would involve reacting it with an organozinc reagent (R-ZnX) in the presence of a nickel or palladium catalyst to form Ethyl 4-alkyl/arylthiophene-3-carboxylate. wikipedia.orgorganic-chemistry.org

However, the reaction is not without its limitations. Key challenges include:

Steric and Electronic Effects: The success of Negishi coupling can be heavily influenced by the steric bulk and electronic properties of the substrates. numberanalytics.com For instance, aryl halides with bulky substituents near the reaction site may couple with low yields. numberanalytics.com

Sensitivity: Organozinc reagents are sensitive to moisture and air, necessitating that the reaction be performed under strictly anhydrous and anaerobic conditions. wikipedia.org This requirement can be a practical drawback compared to more robust methods like the Suzuki coupling. wikipedia.org

Side Reactions: Homocoupling, where two molecules of the organozinc reagent or two molecules of the aryl halide couple with themselves, is a common side reaction that can reduce the yield of the desired cross-coupled product. wikipedia.org

Catalyst Deactivation: The palladium or nickel catalyst can sometimes decompose into an inactive form, such as palladium black, which halts the catalytic cycle. numberanalytics.com

Optimizing reaction conditions—such as temperature, solvent, and the choice of ligand on the metal catalyst—is crucial to overcome these limitations and achieve high yields. numberanalytics.com

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the preeminent method for forming a C(sp²)-C(sp) bond, specifically by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is invaluable for introducing alkyne moieties into molecules like this compound. The standard protocol involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which also often serves as the solvent. organic-chemistry.org The reaction can be carried out under relatively mild conditions, sometimes even at room temperature. organic-chemistry.orgnih.gov

The introduction of an alkyne at the 4-position of the thiophene ring yields an ethyl 4-alkynylthiophene-3-carboxylate derivative. These products are themselves versatile intermediates, as the alkyne group can undergo a wide range of further transformations. While traditional Sonogashira reactions require anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org Copper-free versions of the reaction have also gained prominence to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table presents generalized conditions applicable to the Sonogashira coupling of aryl bromides like this compound, based on established protocols.

| Component | Example Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition/reductive elimination cycle. | organic-chemistry.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Forms a copper acetylide intermediate, accelerating the reaction. | organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the HBr byproduct and acts as a solvent. | organic-chemistry.org |

| Solvent | THF, DMF, or the amine base itself | Provides the reaction medium. | organic-chemistry.org |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. | researchgate.net |

Scope and Limitations in Diverse Substrate Combinations

The utility of this compound as a coupling partner is defined by its reactivity with a diverse range of substrates. In reactions like the Suzuki-Miyaura coupling, it can be paired with various aryl- and heteroarylboronic acids. researchgate.net The electronic nature of the boronic acid plays a significant role; both electron-donating and electron-withdrawing groups on the coupling partner are generally well-tolerated, showcasing a broad substrate scope. organic-chemistry.orgnih.govnih.gov

However, limitations arise from several factors:

Steric Hindrance: As with other cross-coupling reactions, highly substituted coupling partners, particularly those with substitution at the ortho-position of an aryl ring, can react slowly or give poor yields. nih.gov

Regioselectivity: In poly-halogenated substrates, achieving selective reaction at one site over another can be challenging. While the bromine at the C4 position of this compound is the primary reactive site, potential side reactions could occur if other reactive functional groups are present.

Catalyst and Ligand Choice: The success of coupling with challenging substrates is highly dependent on the catalyst system. Modern phosphine ligands, such as RuPhos or XPhos, have been developed to improve the efficiency of coupling with sterically hindered or electronically deactivated substrates. researchgate.net

Nucleophilic Substitution Reactions

Displacement of Bromide with Carbon-based Nucleophiles

Direct displacement of the bromide on an aromatic ring like thiophene via a classical SNAr (Nucleophilic Aromatic Substitution) mechanism is typically difficult unless the ring is highly activated by strong electron-withdrawing groups. While the ester group at the C3 position does provide some activation, transition metal catalysis is often required for efficient substitution with carbon nucleophiles.

A more effective strategy for forming a new carbon-carbon bond at this position involves using organocuprates (Gilman reagents). masterorganicchemistry.com These reagents, typically of the form R₂CuLi, are soft nucleophiles that are effective in substitution reactions with aryl halides. masterorganicchemistry.com Another approach is the Rosenmund–von Braun reaction, which uses copper(I) cyanide to displace the bromide and install a nitrile (-CN) group. The resulting cyano-thiophene is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Nitrogen-containing Nucleophiles

The formation of a carbon-nitrogen bond by reacting this compound with a nitrogen nucleophile is most effectively achieved using the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org

The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with increasingly sophisticated and sterically bulky ligands being developed to facilitate the coupling of a wide array of amines and aryl halides with high efficiency. wikipedia.org

Table 2: Generalized Conditions for Buchwald-Hartwig Amination This table outlines typical conditions for the amination of aryl bromides, applicable to this compound.

| Component | Example Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of Palladium(0) for the catalytic cycle. | wikipedia.org |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the palladium center and facilitates the reaction steps. | researchgate.netwikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. | wikipedia.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. | wikipedia.org |

| Temperature | 80 - 110 °C | Thermal energy to drive the catalytic cycle. | wikipedia.org |

Modifications of the Ester Group

The ethyl carboxylate moiety of the title compound can be transformed into a variety of other functional groups, providing another avenue for synthetic diversification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-bromothiophene-3-carboxylic acid) under either acidic or basic conditions. youtube.com Basic hydrolysis (saponification), typically using NaOH or KOH followed by an acidic workup, yields the carboxylate salt as an intermediate. youtube.com Acid-catalyzed hydrolysis, often by heating with aqueous HCl or H₂SO₄, directly produces the carboxylic acid and ethanol (B145695). youtube.com

Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily convert the ester to a hydroxymethyl group, yielding (4-bromothiophen-3-yl)methanol. youtube.com Care must be taken as LiAlH₄ is highly reactive. Milder reducing agents or alternative methods, such as conversion to the acid followed by reduction with borane-THF complex (BH₃·THF), can also be employed, which may offer better selectivity if other reducible groups are present. researchgate.net

Amidation: Direct conversion of the ester to an amide can be achieved by heating it with an amine, often requiring catalysis. youtube.com A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., using SOCl₂ or (COCl)₂), and then reacting the acyl chloride with a primary or secondary amine to form the desired amide. youtube.com

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of this compound involves the conversion of the ethyl ester group into a carboxylic acid, yielding 4-bromothiophene-3-carboxylic acid. sigmaaldrich.comsigmaaldrich.com This transformation can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used and often irreversible method for converting esters to carboxylic acids. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or ethanol to ensure miscibility. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. masterorganicchemistry.com In the final and essentially irreversible step, the highly acidic carboxylic acid proton is abstracted by the strong base (ethoxide or hydroxide) present in the medium, forming a carboxylate salt. chemistrysteps.comyoutube.com An acidic workup is then required to protonate the carboxylate salt and isolate the final 4-bromothiophene-3-carboxylic acid product. masterorganicchemistry.com The irreversibility of this final deprotonation step makes base-catalyzed hydrolysis a highly effective and common method. chemistrysteps.com

Acid-Catalyzed Hydrolysis

Alternatively, this compound can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification. chemistrysteps.com It is an equilibrium process, and to drive the reaction toward the formation of the carboxylic acid and ethanol, a large excess of water is typically used. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield 4-bromothiophene-3-carboxylic acid. The reaction may require elevated temperatures to proceed at a reasonable rate. chemistrysteps.com

Table 1: Representative Conditions for Hydrolysis of this compound

| Catalyst | Solvent | Temperature | Product | Notes |

| NaOH or KOH | Water/Ethanol | Reflux | Sodium or Potassium 4-bromothiophene-3-carboxylate | Followed by acidic workup to yield the carboxylic acid. masterorganicchemistry.comyoutube.com |

| LiOH | Water/THF | Room Temp. to Reflux | Lithium 4-bromothiophene-3-carboxylate | A common laboratory method for saponification. masterorganicchemistry.com |

| H₂SO₄ or HCl | Water/Dioxane | Reflux | 4-Bromothiophene-3-carboxylic acid | Reaction is an equilibrium; requires excess water. chemistrysteps.com |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction allows for the synthesis of a variety of other 4-bromothiophene-3-carboxylate esters. The reaction is typically catalyzed by an acid or a base, but can also be achieved using enzymatic or metal-based catalysts.

The general principle involves heating this compound with an excess of a new alcohol (R'-OH) in the presence of a catalyst. Using the new alcohol as the solvent can help drive the equilibrium towards the desired product.

Recent advancements in catalysis have provided alternative methods for related transformations. For instance, palladium-catalyzed alkoxycarbonylation processes have been used to synthesize various benzothiophene-3-carboxylic esters from acetylenic precursors in the presence of different alcohols. nih.gov While not a direct transesterification of the title compound, this demonstrates the feasibility of introducing various alkoxy groups onto a thiophene carboxylate scaffold. Furthermore, enzymatic catalysis, using enzymes like cutinases, has been explored for the hydrolysis and synthesis of thiophene-based polyesters, indicating a potential for green catalytic routes for the transesterification of thiophene monomers. frontiersin.org

Table 2: Potential Transesterification Reactions of this compound

| Reagent Alcohol (R'-OH) | Catalyst | Potential Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 4-bromothiophene-3-carboxylate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 4-bromothiophene-3-carboxylate |

| Various diols | Enzymatic (e.g., Lipase, Cutinase) | Thiophene-based polyesters |

Reduction to Alcohol Functionalities

The ester group of this compound can be reduced to a primary alcohol, yielding (4-bromothiophen-3-yl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄ or LAH). masterorganicchemistry.combyjus.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com

The reduction mechanism involves two main stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced in a second step by another equivalent of hydride. This nucleophilic addition to the aldehyde creates a lithium alkoxide intermediate. A final aqueous or acidic workup step is necessary to protonate the alkoxide and yield the primary alcohol, (4-bromothiophen-3-yl)methanol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction must be conducted under anhydrous conditions as the reagent reacts violently with water. byjus.comharvard.edu

Table 3: Reduction of this compound to (4-bromothiophen-3-yl)methanol

| Reagent | Solvent | Workup | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Aqueous acid (e.g., dilute H₂SO₄) or Fieser workup | (4-bromothiophen-3-yl)methanol | LiAlH₄ is a powerful, non-selective reducing agent. masterorganicchemistry.comharvard.edu |

Applications of Ethyl 4 Bromothiophene 3 Carboxylate As a Building Block

Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutic agents, the thiophene (B33073) nucleus is recognized as a "privileged scaffold," meaning it is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov Ethyl 4-bromothiophene-3-carboxylate serves as a key intermediate in the development of new pharmaceutical candidates by enabling the construction of intricate molecular frameworks.

The compound is an ideal precursor for synthesizing fused heterocyclic systems, where the thiophene ring is merged with another ring, often containing nitrogen. These resulting structures, such as thienopyridinones and thienopyrimidinones, are of significant interest due to their presence in a wide array of biologically active molecules.

Thienopyridinones and their aza-analogs, thienopyrimidinones, are heterocyclic cores that form the basis of various compounds with therapeutic potential. The synthesis of these fused rings often involves the formation of a new pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing thiophene. For instance, the synthesis of thieno[2,3-b]pyridines has been achieved from substituted aminothiophenes. mdpi.com While direct synthesis from this compound is a complex multi-step process, its structure is suited for creating the thieno[3,4-c]pyridinone skeleton. This would typically involve a cross-coupling reaction at the bromine-bearing C-4 position, followed by reactions to build the adjacent pyridinone ring, utilizing the carboxylate at the C-3 position as a handle for cyclization.

Poly(ADP-ribose)polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has become a major strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Several PARP inhibitors feature heterocyclic scaffolds, and recent research has focused on thiophene-based structures.

A novel class of PARP-1 inhibitors has been developed based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, which shares the same core substitution pattern as this compound. nih.gov In this research, compounds were synthesized that showed potent inhibitory activity against the PARP-1 enzyme and significant anti-proliferative effects against BRCA-deficient cancer cell lines. nih.gov

Furthermore, the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A), another scaffold with PARP inhibitory activity, demonstrates a key synthetic strategy applicable to this compound. nih.gov In the synthesis of TIQ-A derivatives, a crucial step is the Suzuki–Miyaura cross-coupling reaction, where a bromothiophene ester (methyl 3-bromothiophene-2-carboxylate) is coupled with an arylboronic acid. nih.gov This reaction highlights how the bromine atom on this compound can be replaced with a larger chemical group, a foundational step in building complex inhibitor molecules.

| Scaffold | Starting Material Analogue | Key Synthetic Reaction | Biological Activity | Reference |

|---|---|---|---|---|

| 1H-Thieno[3,4-d]imidazole-4-carboxamide | Thiophene-3,4-dicarboxylate derivative | Cyclization, Amidation | Potent PARP-1 inhibition (IC50 values in nanomolar range) | nih.gov |

| Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) | Methyl 3-bromothiophene-2-carboxylate | Suzuki–Miyaura cross-coupling | Broad PARP family inhibition | nih.gov |

The thiophene ring is a component of numerous compounds with established antimicrobial and antifungal properties. nih.govnih.gov The development of new agents is critical to combat the rise of drug-resistant pathogens. nih.gov Halogenated thiophenes, like this compound, are valuable starting materials for creating novel antimicrobial candidates.

Synthetic strategies such as the Sonogashira cross-coupling reaction have been used to elaborate halo-thiophenes into more complex structures with significant antimicrobial and antioxidant properties. researchgate.net This reaction couples a terminal alkyne with an aryl halide, demonstrating a pathway where the bromine atom of this compound could be functionalized to introduce new pharmacophores. Studies on other substituted thiophene esters have yielded compounds with potent activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. researchgate.netmdpi.com For example, derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate have shown promising antifungal activity against Candida albicans, in some cases proving more effective than the standard drug itraconazole. researchgate.net These studies underscore the potential of thiophene carboxylate scaffolds in the search for new antimicrobial drugs.

| Thiophene Precursor Class | Synthetic Approach | Target Organisms | Key Finding | Reference |

|---|---|---|---|---|

| Iodo-thienodibenzothiophenes | Sonogashira cross-coupling | Various bacteria and fungi | Resulting compounds showed antioxidant and antimicrobial properties. | researchgate.net |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Chemical derivatization | Candida albicans | Some derivatives were more effective than the standard antifungal itraconazole. | researchgate.net |

| Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | Condensation reactions | Bacteria and fungi | Synthesized derivatives showed broad-spectrum antimicrobial activity. | nih.gov |

The true utility of this compound in drug discovery lies in its capacity for systematic derivatization. The two functional groups—the bromo substituent and the ethyl carboxylate—serve as orthogonal chemical handles that can be independently modified to build libraries of related compounds for structure-activity relationship (SAR) studies.

Bromo Group Derivatization : The bromine atom at the C-4 position is a prime site for modern cross-coupling reactions. These reactions are fundamental in pharmaceutical synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : Reacting with boronic acids to introduce new aryl or heteroaryl groups. nih.gov

Sonogashira Coupling : Reacting with terminal alkynes to introduce alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination : Reacting with amines to introduce nitrogen-based substituents.

Stille Coupling : Reacting with organostannanes to form new carbon-carbon bonds. squarespace.com

Ester Group Derivatization : The ethyl carboxylate at the C-3 position can be easily transformed.

Hydrolysis : Conversion to the corresponding carboxylic acid, which can then participate in further reactions.

Amidation : Reaction of the derived carboxylic acid with various amines to form a wide range of amides. This is a particularly important transformation, as the amide bond is a key structural feature in many PARP inhibitors and other drugs. nih.gov

Through sequential or combined use of these transformations, chemists can systematically alter the structure of the parent molecule to optimize its interaction with a biological target, thereby enhancing its potency and selectivity as a potential drug.

The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape and can often substitute for a benzene ring in a drug molecule without losing biological activity, while potentially improving properties like metabolism or solubility. nih.gov This principle has led to the incorporation of thiophene into a vast number of successful drugs.

Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antimicrobial and Antifungal nih.govnih.gov

Antiviral

Anticonvulsant nih.gov

Antipsychotic nih.gov

Antihypertensive nih.gov

Marketed drugs containing a thiophene nucleus include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, the antibiotic Cefoxitin, and the antifungal Sertaconazole, among many others. nih.govnih.gov The widespread success of thiophene-containing drugs validates the continued exploration of novel thiophene building blocks like this compound for the development of the next generation of therapeutics.

Synthesis of Bioactive Heterocycles

Applications in Materials Science and Organic Electronics

The inherent electronic properties of the thiophene ring make it a cornerstone in the development of organic electronic materials. The presence of the bromo and carboxylate functionalities on the thiophene core of this compound provides synthetic handles for creating advanced materials with tailored optoelectronic properties. The compound is recognized as a valuable chemical for research in electronic materials. moldb.com

Precursor for Semiconducting Polymers

This compound serves as a key monomer in the synthesis of semiconducting polymers. The bromine atom on the thiophene ring is particularly amenable to cross-coupling reactions, such as Suzuki or Stille coupling, which are pivotal in forming the carbon-carbon bonds necessary for polymer chains. rsc.orgmdpi.com The ester group, on the other hand, can be retained to influence the polymer's solubility and electronic characteristics or can be modified post-polymerization.

The synthesis of poly(3-alkylthiophene)s and other thiophene-based polymers often involves the polymerization of brominated thiophene monomers. rsc.org While specific polymerization studies detailing the use of this compound are not extensively documented in publicly available literature, the principles of these polymerization reactions are directly applicable. The general approach involves the metal-catalyzed coupling of the brominated thiophene unit to form a conjugated polymer backbone.

Table 1: Key Polymerization Reactions for Thiophene-Based Polymers

| Polymerization Method | Catalyst Type | Monomer Prerequisite | Resulting Polymer |

| Suzuki Coupling | Palladium-based | Bromo- or iodo-thiophene and a thiophene boronic acid/ester | Conjugated thiophene polymer |

| Stille Coupling | Palladium-based | Bromo- or iodo-thiophene and an organotin-thiophene | Conjugated thiophene polymer |

| Kumada-Tamao-Corriu Coupling | Nickel or Palladium-based | Grignard reagent of a bromothiophene | Poly(thiophene) |

Role in Organic Photovoltaics (OPVs) and OLEDs

The development of efficient organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs) relies heavily on the design of novel organic semiconductors with optimized energy levels and charge transport properties. Thiophene-based materials are integral to this field. The incorporation of electron-withdrawing groups, such as the ethyl carboxylate in this compound, can modulate the electronic properties of the resulting polymers, which is a critical aspect in the design of materials for OPVs and OLEDs.

While direct application of this compound in commercial OPVs or OLEDs is not widely reported, its structural motifs are found in materials developed for these technologies. For instance, thiophene derivatives are used to construct polymers and small molecules that act as the active layer in solar cells, facilitating light absorption and charge separation.

Integration into Low Bandgap Materials

The synthesis of low bandgap materials is a primary focus in organic electronics, as it allows for the absorption of a broader spectrum of light, leading to more efficient solar cells. The electronic structure of conjugated polymers, which dictates their bandgap, can be finely tuned through the strategic selection of monomer units. The combination of electron-rich and electron-deficient moieties within a polymer backbone is a common strategy to lower the bandgap.

This compound, with its electron-withdrawing ester group, can be copolymerized with electron-rich monomers to create donor-acceptor polymers. This architectural design effectively reduces the HOMO-LUMO gap, a key characteristic of low bandgap materials. The bromine atom facilitates the necessary cross-coupling reactions to build these complex polymer chains.

Agrochemical Research and Development

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry and is also prevalent in the design of modern agrochemicals. The diverse biological activities associated with thiophene derivatives make them attractive candidates for the development of new pesticides and herbicides.

Synthesis of Pesticidal and Herbicidal Compounds

This compound serves as a versatile intermediate in the synthesis of potential pesticidal and herbicidal compounds. The bromo and ester functionalities allow for a variety of chemical transformations, enabling the construction of a diverse library of molecules for biological screening. For example, the bromine atom can be replaced through nucleophilic substitution or cross-coupling reactions to introduce different functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. nih.govbeilstein-journals.org

Research has demonstrated that halogenated thiophenecarboxylic acid derivatives are key building blocks for new families of insecticides. beilstein-journals.org While these studies may not specifically name this compound, the synthetic strategies and the importance of the halogen and carboxylic acid functionalities are directly relevant. The synthesis of novel thiophene-based fungicides is also an active area of research where such building blocks are of significant interest. researchgate.net

Table 2: Functional Group Transformations of this compound for Agrochemical Synthesis

| Reagent/Reaction Condition | Functional Group Targeted | Resulting Functionality | Potential Application |

| Suzuki or Stille Coupling | Bromo group | Aryl or heteroaryl substituent | Introduction of diverse structural motifs |

| Nucleophilic Aromatic Substitution | Bromo group | Amino, alkoxy, or thioether groups | Modification of electronic and steric properties |

| Saponification (e.g., NaOH/H₂O) | Ethyl carboxylate | Carboxylic acid | Precursor for amides and other derivatives |

| Aminolysis (e.g., R-NH₂) | Ethyl carboxylate | Amide | Creation of new bioactive compounds |

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new agrochemicals. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. This compound is an ideal starting material for such studies due to the presence of two distinct functional groups that can be independently modified.

By systematically altering the substituents at the 4- and 3-positions of the thiophene ring, researchers can probe the structural requirements for optimal pesticidal or herbicidal activity. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net For instance, the ester at the 3-position can be converted into a range of amides, and the bromo group at the 4-position can be replaced with various aryl or alkyl groups. The biological data from these analogs can then be used to build a comprehensive SAR model, guiding the design of more potent and selective agrochemicals. The genotoxicity and other toxicological properties of thiophene derivatives are also an important aspect of these studies. researchgate.net

Computational Chemistry and Spectroscopic Characterization Excluding Basic Compound Identification Data

Density Functional Theory (DFT) Calculations

No specific data found in the public domain.

No specific data found in the public domain.

No specific data found in the public domain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data found in the public domain.

No specific data found in the public domain.

Mass Spectrometry (MS) for Elucidation of Reaction Products

Mass spectrometry is crucial for confirming the molecular weight of synthesized compounds and for elucidating the structure of reaction products and fragmentation pathways.

In the context of reactions involving thiophene (B33073) carboxylates, such as Suzuki cross-coupling reactions of the bromo-substituted ester, mass spectrometry is used to confirm the formation of the desired coupled products. For instance, in the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates from 2-ethylhexyl 5-bromothiophene-2-carboxylate, the molecular ions of the products are key for confirming successful synthesis. nist.gov

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of a molecule. For a related compound, 2-ethylhexyl 2-bromothiophene-3-carboxylate, the high-resolution electron ionization mass spectrometry (HR-EIMS) data showed a [M+H]⁺ ion at m/z 319.0361, which is consistent with the calculated value of 319.0362 for the molecular formula C₁₃H₂₀BrO₂S. This level of accuracy is instrumental in confirming the identity of newly synthesized molecules.

The fragmentation patterns in mass spectrometry can also provide structural information. For ethyl pyrazolopyridine-carboxylates, a related class of heterocyclic esters, fragmentation often starts with the elimination of an ethanol (B145695) molecule. researchgate.net A similar initial loss of the ethoxy group or the entire ethyl ester moiety could be anticipated for Ethyl 4-bromothiophene-3-carboxylate under mass spectrometric analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, the crystal structure of a related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, offers insights into the solid-state conformation of such molecules. nih.gov

In the crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring and the directly attached atoms are nearly coplanar. nih.gov The structure reveals the presence of both intramolecular and intermolecular hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. nih.gov Specifically, an intramolecular N—H⋯O hydrogen bond is observed, and the same proton is also involved in an intermolecular N—H⋯S bond, creating dimers. nih.gov

For this compound, a crystalline solid, X-ray analysis would precisely determine the planarity of the thiophene ring, the conformation of the ethyl ester group relative to the ring, and any significant intermolecular interactions, such as halogen bonding involving the bromine atom or C-H⋯O interactions.

| Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate | |

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Molecules per asymmetric unit | 2 (A and B) |

| Key intramolecular interaction | N—H⋯O hydrogen bond |

| Key intermolecular interaction | N—H⋯S hydrogen bond forming A+B dimers |

| Data sourced from reference nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. The vibrational spectra of thiophene derivatives have been studied, and the characteristic bands can be assigned with the aid of computational methods. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

C=O Stretch: A strong absorption band for the ester carbonyl group is expected in the region of 1700-1730 cm⁻¹. In a related molecule, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, the C=O stretch appears at 1715 cm⁻¹. researchgate.net

C-O Stretch: The C-O stretching vibrations of the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group would be found just below 3000 cm⁻¹.

Thiophene Ring Vibrations: The characteristic ring stretching vibrations of the thiophene moiety would appear in the 1300-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

The table below presents selected FT-IR data for a related heterocyclic ester, which illustrates the typical regions for key vibrational modes.

| Vibrational Mode | Wavenumber (cm⁻¹) in an Analogous Compound |

| N-H Stretch | 3439 |

| C-H Stretch (aliphatic) | 2939 |

| C=O Stretch (ester) | 1723 |

| C=C Stretch (aromatic) | 1630, 1549, 1543 |

| C-O Stretch | Not specified |

| Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate from reference rsc.org |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of thiophene (B33073) derivatives are widely used, the quest for more efficient, regioselective, and scalable routes remains a key research focus. Future endeavors in the synthesis of ethyl 4-bromothiophene-3-carboxylate and its analogs are likely to concentrate on metal-free synthetic pathways and innovative cyclization reactions.

One promising avenue is the adaptation of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, thereby enhancing atom economy and reducing waste. nih.gov For instance, variations of the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, could be explored to produce highly substituted thiophene-3-carboxylates. sci-hub.seresearchgate.net Research into novel starting materials and reaction conditions for such one-pot syntheses is an active area.

Furthermore, metal-free cyclization strategies are gaining traction. These methods often utilize elemental sulfur or other sulfur sources in combination with functionalized alkynes or alkenes, circumventing the need for potentially toxic and expensive metal catalysts. mdpi.comchim.it The development of such methodologies that are directly applicable to the synthesis of 3-carboxylate substituted thiophenes represents a significant step forward. An example includes the reaction of substituted buta-1-enes with potassium sulfide, which offers an atom-economical, transition-metal-free route to thiophenes. mdpi.com Another approach involves the electrophilic cyclization of alkynes in the presence of a sodium halide and an environmentally friendly solvent like ethanol (B145695), which has been shown to produce halogenated thiophenes in high yields. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (e.g., Gewald) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, increased complexity in a single step. nih.govsci-hub.se |

| Metal-Free Cyclizations | Use of elemental sulfur or other non-metallic sulfur sources. | Avoids toxic and expensive metal catalysts, often greener. mdpi.comchim.it |

| Innovative Electrophilic Cyclizations | Use of simple sodium halides as halogen source in green solvents. | High yields, mild reaction conditions, environmentally benign. mdpi.com |

| Fiesselmann Thiophene Synthesis | Condensation of chlorothiophene carboxylates with thioglycolates. | Efficient construction of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.netresearchgate.net |

These emerging synthetic strategies promise to make this compound and its derivatives more accessible and sustainably produced for a variety of applications.

Development of Advanced Catalytic Systems for Functionalization

The bromine atom at the 4-position and the available C-H bonds on the thiophene ring make this compound an ideal substrate for a wide range of functionalization reactions. Future research will undoubtedly focus on developing more advanced and efficient catalytic systems to exploit this reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are already powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. tudelft.nlmdpi.com Future trends in this area include the development of catalysts with higher turnover numbers, the use of more environmentally friendly reaction media like water, and the ability to conduct these reactions at lower temperatures. nih.goved.gov The use of bulky trialkylphosphine ligands, for instance, has been shown to create unusually reactive and versatile palladium catalysts that are effective for a broad spectrum of coupling processes under mild conditions. sci-hub.se The Suzuki-Miyaura coupling, in particular, is a versatile method for synthesizing biaryl derivatives from brominated precursors like this compound. nih.govnih.govnih.gov

Another significant area of development is the direct C-H activation/functionalization of the thiophene ring. rsc.org This approach allows for the introduction of new functional groups at positions that are otherwise difficult to access, without the need for pre-functionalization. rsc.org Research is focused on developing ruthenium, rhodium, and silver-based catalytic systems that can selectively activate specific C-H bonds. mdpi.comresearchgate.netacs.org For example, ruthenium catalysts have been shown to effectively catalyze the arylation of carboxylic acids, and this methodology could be extended to the C-H functionalization of thiophene-3-carboxylic acid derivatives. acs.org

| Catalytic System | Reaction Type | Advantages and Research Focus |

| Palladium-based Catalysts | Suzuki, Stille, Heck cross-coupling. | High efficiency, functional group tolerance. Future focus on greener solvents, lower catalyst loading, and milder conditions. sci-hub.setudelft.nlnih.gov |

| Ruthenium-based Catalysts | C-H Arylation. | Allows for direct functionalization of C-H bonds, accessing different positions on the thiophene ring. acs.org |

| Rhodium-based Catalysts | C-H Activation/Functionalization. | Can provide access to highly substituted thiophenes through sequential functionalization. rsc.org |

| Silver-based Catalysts | C-H Carboxylation. | Enables the direct introduction of carboxylic acid groups, a valuable transformation. researchgate.net |

The development of these advanced catalytic systems will greatly expand the library of derivatives that can be synthesized from this compound, paving the way for new materials and bioactive molecules.

Expanding Applications in Biomedical and Materials Science Fields

The unique electronic and structural properties of the thiophene ring have made it a privileged scaffold in both materials science and medicinal chemistry. nih.govresearchgate.net Future research on this compound is set to broaden its impact in these fields.

In materials science, this compound is already recognized as a valuable building block for organic electronic materials, including those used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). cymitquimica.comnih.govossila.com The electron-withdrawing nature of the carboxylate group can be used to tune the electronic properties of resulting polymers. ossila.com Future work will likely involve the synthesis of novel conjugated polymers and small molecules derived from this compound for applications in next-generation electronic devices. The versatility of this building block allows for the systematic modification of polymer backbones to optimize properties like bandgap and charge mobility.

In the biomedical arena, while direct biological studies of this compound are not extensive, the broader class of thiophene derivatives has shown significant promise. Thiophene-containing compounds have been investigated for a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govsci-hub.semdpi.comnih.govbohrium.comresearchgate.net Specifically, thiophene carboxamide and thiophene-3-carboxylate derivatives have been identified as potential anticancer agents. mdpi.commdpi.combohrium.comnih.gov The functional handles on this compound allow for the synthesis of diverse libraries of compounds for biological screening. Future research will likely focus on synthesizing derivatives and evaluating their potential as therapeutic agents, particularly in oncology and infectious diseases. nih.govmdpi.com

| Field | Current and Potential Applications | Research Directions |

| Materials Science | Building block for organic semiconductors in OPVs and OLEDs. cymitquimica.comnih.govossila.com | Synthesis of novel conjugated polymers with tailored electronic properties for advanced electronic devices. |

| Biomedical Science | Scaffold for the development of new therapeutic agents. | Synthesis of derivatives for screening as anticancer, antibacterial, and anti-inflammatory agents. mdpi.commdpi.comnih.govbohrium.comnih.govnih.gov |

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly influencing the direction of chemical research, aiming to reduce the environmental impact of chemical processes. ed.gov For the synthesis and functionalization of this compound, several green chemistry approaches are being explored.

One of the most promising trends is the use of microwave-assisted synthesis. nih.govanton-paar.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with smaller volumes of solvent. researchgate.netnih.govyoutube.com The application of microwave technology to the synthesis and Suzuki coupling reactions of bromothiophenes has been shown to be a rapid and efficient methodology. researchgate.netrsc.org

Solvent-free or "neat" reaction conditions represent another important green chemistry approach. tudelft.nlrsc.org By eliminating the solvent, waste is significantly reduced, and the purification process is often simplified. The synthesis of thiophene oligomers via Suzuki coupling has been successfully demonstrated under solvent-free, microwave-assisted conditions using a solid support. researchgate.net

The use of water as a reaction solvent is also a key area of green chemistry research. nih.gov Developing catalytic systems that are effective in water for reactions like Suzuki coupling would offer significant environmental benefits over traditional organic solvents. ed.gov

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reaction mixtures. | Rapid reaction times, higher yields, reduced solvent usage. nih.govresearchgate.netnih.govanton-paar.comyoutube.com |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Significant waste reduction, simplified purification. tudelft.nlrsc.orgresearchgate.net |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, reduced toxicity and pollution. nih.goved.gov |

| Metal-Free Catalysis | Avoiding the use of heavy metal catalysts. | Reduces toxicity and cost, simplifies purification. mdpi.comchim.it |

The integration of these green chemistry principles into the production and modification of this compound will be crucial for its long-term viability and industrial application.

Theoretical Predictions for Enhanced Material Properties and Biological Activity

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. For this compound and its derivatives, these methods offer powerful ways to predict and understand their properties, guiding the design of new molecules with enhanced performance.

Density Functional Theory (DFT) is widely used to investigate the electronic and structural properties of thiophene-based materials. researchgate.net These calculations can predict key parameters for photovoltaic applications, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gaps, and open-circuit voltage. nih.gov This allows researchers to screen potential candidate molecules for organic solar cells before undertaking their synthesis, saving time and resources. Theoretical studies can also elucidate reaction mechanisms, such as the pyrolysis of thiophene, providing fundamental insights into their stability and reactivity. chim.it

In the context of drug design, molecular docking studies can predict the binding affinity and mode of interaction of thiophene derivatives with biological targets like proteins and enzymes. rsc.org This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. nih.gov Computational methods can also predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify molecules with favorable pharmacokinetic profiles early in the drug discovery process. rsc.org

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Materials Science, Reaction Mechanisms. | Prediction of electronic properties (HOMO, LUMO, bandgap), understanding molecular stability and reactivity. chim.itnih.govresearchgate.net |

| Molecular Docking | Drug Design. | Prediction of binding modes and affinities to biological targets, guiding the design of new drugs. rsc.org |

| ADME Prediction | Drug Discovery. | Estimation of pharmacokinetic properties to select candidates with better drug-like characteristics. rsc.org |

The synergy between theoretical predictions and experimental work will continue to accelerate the discovery and development of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the optimal catalytic systems for functionalizing ethyl 4-bromothiophene-3-carboxylate in cross-coupling reactions?

This compound is often used in Suzuki or Ullmann-type couplings. However, catalytic efficiency varies:

- Cu-based systems may fail for certain substrates due to poor reactivity. For example, Cu-catalyzed reactions with ethyl 2-mercaptoacetate yielded no product, as shown in Table 1 of Zhou et al. (2019) .

- Pd catalysis is preferred for divergent synthesis. Pd(PPh₃)₄ with ligands like XPhos enables efficient C–S bond formation, producing thieno[3,4-b]thiophene derivatives .

Methodological tip : Screen Pd catalysts with phosphine ligands in anhydrous DMF at 80–100°C for 12–24 hours.

Basic: How do I characterize the regioselectivity of this compound in nucleophilic substitutions?

Regioselectivity is influenced by steric and electronic factors:

- The bromine atom at position 4 activates the thiophene ring for substitution at C2 or C4.

- Use NMR spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) to confirm substitution patterns. For example, coupling constants in ¹H NMR distinguish between α- and β-thiophene isomers.

- X-ray crystallography (via SHELX refinement ) resolves ambiguities. Mercury 2.0 can visualize packing patterns and hydrogen-bonding interactions .

Advanced: How can divergent synthesis strategies expand the utility of this compound?

Divergent synthesis leverages the bromine and ester groups for modular derivatization:

- Step 1 : Suzuki coupling with aryl boronic acids modifies the bromine site.

- Step 2 : Hydrolysis of the ester to a carboxylic acid enables peptide coupling or coordination chemistry.

- Example : Pd-catalyzed reactions produce thieno[3,4-b]thiophene scaffolds, which are precursors for optoelectronic materials .

Data contradiction : Cu catalysts underperform compared to Pd systems due to slower oxidative addition kinetics .

Advanced: How do computational methods aid in predicting reactivity trends for this compound?

- DFT calculations (e.g., Gaussian 16) model transition states for cross-coupling reactions. The electron-withdrawing ester group lowers the LUMO energy, favoring nucleophilic attack at C4.

- Molecular docking (AutoDock Vina) predicts binding affinities for drug-discovery analogs. For example, thiophene derivatives show potential as kinase inhibitors .

Validation : Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data.

Advanced: How to resolve contradictions in crystallographic data for this compound derivatives?

- Issue : Disordered solvent molecules or twinning can distort refinement.

- Solution : Use SHELXL’s TWIN/BASF commands to model twinning and PART/ISOR to handle disorder .

- Case study : Ethyl 4-(3-bromo-2-thienyl) derivatives required anisotropic displacement parameter (ADP) constraints to refine Br···S interactions .

Basic: What are the best practices for synthesizing this compound with >95% purity?

- Step 1 : Brominate thiophene-3-carboxylate using NBS (N-bromosuccinimide) in CCl₄ under UV light.

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc 4:1) and confirm purity by GC-MS or HPLC .

Pitfall : Residual solvents (e.g., DMF) can coordinate metal catalysts, reducing reaction yields.

Advanced: How to design experiments analyzing the photophysical properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.